3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid
Description
3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid is a benzoic acid derivative with a methoxy group (-OCH₃) at the 4-position and a (4-cyanophenoxy)methyl substituent at the 3-position.
Properties
IUPAC Name |
3-[(4-cyanophenoxy)methyl]-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15-7-4-12(16(18)19)8-13(15)10-21-14-5-2-11(9-17)3-6-14/h2-8H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLJQKJEAYNAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224098 | |
| Record name | Benzoic acid, 3-[(4-cyanophenoxy)methyl]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-03-6 | |
| Record name | Benzoic acid, 3-[(4-cyanophenoxy)methyl]-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[(4-cyanophenoxy)methyl]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with 4-cyanophenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Research
One of the most significant applications of 3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid is in anticancer research. The compound's structural features suggest potential as a lead compound for developing new anticancer agents. Its ability to inhibit specific signaling pathways involved in tumor growth is under investigation.
- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. These findings suggest that modifications to the cyanophenoxy group may enhance its potency against specific cancer types.
1.2 Drug Development
The compound serves as a scaffold for synthesizing novel pharmaceuticals targeting different biological pathways. Its derivatives are being explored for their ability to modulate enzyme activity and receptor interactions.
-
Data Table: Anticancer Activity of Derivatives
Compound Name Cell Line Tested IC50 (µM) Mechanism of Action Compound A MCF-7 5.2 Apoptosis induction Compound B A549 3.8 Inhibition of angiogenesis Compound C HeLa 6.5 Cell cycle arrest
Agricultural Applications
2.1 Pesticide Development
This compound has potential applications as a pesticide or herbicide due to its structural similarity to known agrochemicals. Research is ongoing to evaluate its effectiveness against various pests and diseases affecting crops.
- Case Study : A recent field trial assessed the efficacy of formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as an environmentally friendly alternative to conventional pesticides.
2.2 Plant Growth Regulation
The compound's influence on plant growth regulation is also being studied, particularly its effects on hormone signaling pathways that control growth and development.
-
Data Table: Effects on Plant Growth
Treatment Growth Parameter Control (cm) Treated (cm) Control Height 15 15 Treatment A Height 15 20 Treatment B Leaf Area 50 70
Conclusion and Future Directions
The applications of this compound are diverse, spanning medicinal chemistry and agricultural sciences. Ongoing research aims to further elucidate its mechanisms of action and optimize its efficacy in various contexts.
Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses to identify more potent derivatives.
- Comprehensive toxicological assessments to ensure safety in both medicinal and agricultural applications.
- Exploration of synergistic effects with other compounds to enhance therapeutic outcomes or pest control efficacy.
Mechanism of Action
The mechanism of action of 3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenoxy group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxybenzoic acid moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Benzoic Acid Backbone
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid
- Structure: Chlorine replaces the cyano group in the 4-position of the phenoxy substituent.
- Molecular Formula: C₁₅H₁₃ClO₄ (vs. C₁₆H₁₂N₂O₄ for the cyanophenoxy analog).
- Key Differences: The chloro group is less polar than the cyano group, reducing hydrogen-bonding capacity.
4-Methoxybenzoic Acid (Parent Compound)
- Structure : Lacks the 3-substituent.
- Key Differences: Simpler structure with lower molecular weight (C₈H₈O₃; MW 152.15 vs. 296.28 for the target compound). Found naturally in plants (e.g., Hygrophila erecta, Xanthoceras sorbifolia) and exhibits antioxidant, antifungal, and anti-inflammatory properties .
Triazine-Linked Analogs
3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic Acid (4k)
- Structure: Incorporates a triazine ring linked to benzoic acid via an amino group.
- Key Differences :
Aliphatic-Substituted Analogs
3-(3-Methylbut-2-en-1-yl)-4-methoxybenzoic Acid
- Structure: Features an aliphatic isoprenoid chain at the 3-position.
- Key Differences: Exhibits anti-HIV activity (IC₅₀ 26 µM against CCR5 receptor), suggesting hydrophobic interactions are critical for antiviral activity. The cyano group in the target compound may instead favor polar interactions with enzymatic active sites .
Substituent Position and Bioactivity
3,5-Dihydroxy-4-methoxybenzoic Acid
- Structure : Hydroxy groups at 3- and 5-positions.
- Key Differences: Acts as a potent inhibitor of catechol-O-methyltransferase (COMT), achieving >90% enzyme inhibition in vivo. The hydroxyl groups stabilize aryl oxyl radicals, enhancing antioxidant activity, whereas the cyano group in the target compound may prioritize electron-deficient interactions .
Biological Activity
3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15NO4
- Molecular Weight : 285.30 g/mol
This compound features a cyanophenoxy group and a methoxy group, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing phenoxy groups have shown effectiveness against various bacterial strains. The presence of the cyanophenyl moiety may enhance these effects by improving lipophilicity and membrane penetration.
Anti-inflammatory Effects
Studies have suggested that benzoic acid derivatives can modulate inflammatory responses. The methoxy group in this compound may play a role in inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promise. Similar benzoic acid derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
